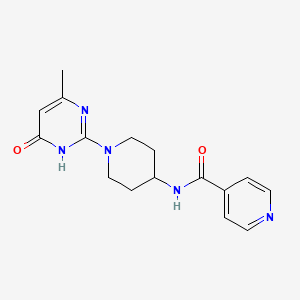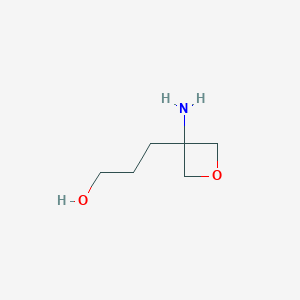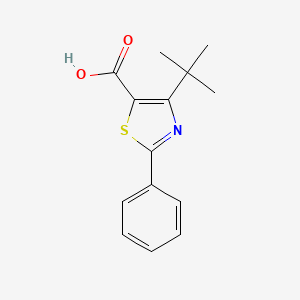
Ácido 4-terc-butil-2-fenil-1,3-tiazol-5-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid, is a thiazole derivative. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are known for their diverse range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. The tert-butyl group attached to the thiazole ring is a bulky substituent that can influence the compound's physical and chemical properties, as well as its reactivity .
Synthesis Analysis
The synthesis of thiazole derivatives can be complex due to the presence of reactive functional groups. For example, the synthesis of 2-arylthiazolidine-4-carboxylic acid derivatives involves the condensation of thioglycolic acid with azomethines, which are derivatives of benzaldehyde . Similarly, the synthesis of 1,3,4-thiadiazole derivatives related to sulfonamides involves the interaction between the sulfonyl group and the thiadiazole ring . The tert-butyl group is often introduced through the use of tert-butyl-containing reagents or protecting groups, as seen in the synthesis of various tert-butyl-substituted compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The introduction of a tert-butyl group can create steric hindrance, which may affect the overall geometry of the molecule. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing a monoclinic system with specific bond lengths and angles . These structural details are crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the antibacterial activities of thiazolidine-4-carboxylic acid derivatives are attributed to their ability to interact with bacterial strains, which is a result of their chemical reactivity . The tert-butyl group can affect the reactivity of the thiazole ring by providing steric hindrance, which may enhance or reduce the compound's ability to undergo certain reactions. The synthesis of benzothiazepine derivatives through Michael condensation is another example of the chemical reactivity of thiazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid are influenced by the presence of the tert-butyl group and the thiazole ring. The tert-butyl group is known to increase hydrophobicity and can affect the solubility and melting point of the compound. The thiazole ring contributes to the compound's acidity, basicity, and potential for hydrogen bonding. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which are important for the compound's stability and solubility .
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antiviral de los derivados del tiazol. Por ejemplo, los derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato que contienen el anillo de tiazol demostraron actividad inhibitoria contra el virus de la influenza A . Además, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida del indol (que incluye el grupo tiazol) exhibieron potentes efectos antivirales contra el virus Coxsackie B4 .
- Los compuestos que contienen tiazol han sido evaluados por su actividad antibacteriana. Aunque los estudios específicos sobre el ácido 4-terc-butil-2-fenil-1,3-tiazol-5-carboxílico son limitados, los derivados relacionados han mostrado promesa. Por ejemplo, los derivados de 1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron efectos antibacterianos contra cepas Gram-positivas (Staphylococcus aureus y Bacillus subtilis) y Gram-negativas (Escherichia coli y Pseudomonas aeruginosa) .
- Los derivados del tiazol han sido investigados por sus propiedades citotóxicas. La naturaleza de los sustituyentes en el anillo fenilo C-5 de las 1,3,4-tiadiazoles influye significativamente en su actividad citotóxica . Si bien los datos específicos sobre el ácido 4-terc-butil-2-fenil-1,3-tiazol-5-carboxílico son escasos, sus características estructurales sugieren un potencial en esta área.
- La estructura molecular simétrica y el tiofeno fusionado de los derivados del tiazol impactan su rendimiento en los OFET flexibles. Los investigadores han explorado estrategias para diseñar polímeros semiconductores para aplicaciones OFET, y los compuestos basados en tiazol juegan un papel en este campo .
- Los compuestos que contienen tiazol sirven como andamios valiosos en el diseño de fármacos. Los investigadores han sintetizado varios derivados del indol (incluidos aquellos con grupos tiazol) para explorar diversas actividades farmacológicas . La estructura única del ácido 4-terc-butil-2-fenil-1,3-tiazol-5-carboxílico puede inspirar nuevos candidatos a fármacos.
Actividad antiviral
Propiedades antibacterianas
Citotoxicidad y potencial anticancerígeno
Transistores de efecto de campo orgánico (OFET)
Diseño de fármacos y química medicinal
En resumen, el ácido 4-terc-butil-2-fenil-1,3-tiazol-5-carboxílico exhibe una gama de propiedades biológicas y químicas, lo que lo convierte en un tema intrigante para futuras investigaciones. Sus aplicaciones abarcan campos antivirales, antibacterianos, citotóxicos y semiconductores, lo que enfatiza su versatilidad y potencial impacto. Los investigadores continúan explorando sus posibilidades terapéuticas y nuevos derivados. 🌟 !
Mecanismo De Acción
Thiazoles
are a type of heterocyclic compound that have been found to have diverse biological activities . They are part of many important synthetic drug molecules and have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with potential therapeutic applications .
Target of Action
For example, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole compounds can cause cell death by inducing DNA double-strand breaks .
Biochemical Pathways
The biochemical pathways affected by thiazole derivatives can be diverse, depending on the specific compound and its targets. Some thiazole compounds have been found to affect the DNA replication and repair pathways .
Result of Action
The molecular and cellular effects of thiazole derivatives can be diverse. For example, some thiazole compounds have been found to induce cell death by causing DNA double-strand breaks .
Propiedades
IUPAC Name |
4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-14(2,3)11-10(13(16)17)18-12(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYJRTYTQIFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

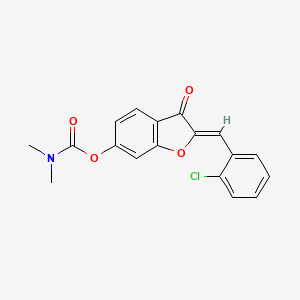


![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)
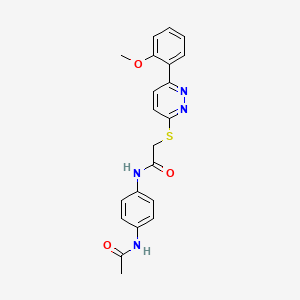

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)
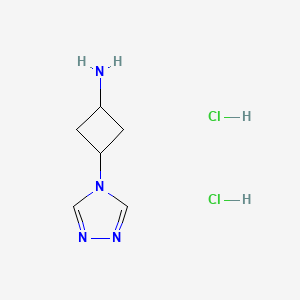

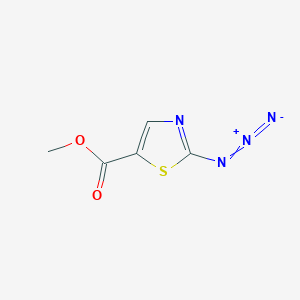
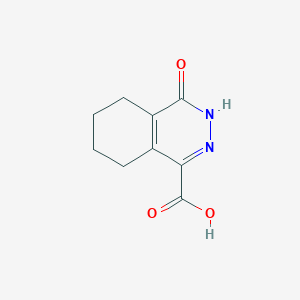
![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)
